Increased Lipophilicity (LogP) Compared to Non-Ethoxy Analogs
The target compound exhibits a significantly higher calculated partition coefficient (LogP) than its closest analog lacking the 3-ethoxy group, 4-[(4-tert-butylphenyl)methoxy]benzaldehyde. This difference quantifies its enhanced lipophilicity, which is critical for applications requiring membrane permeability or solubility in non-polar media .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.7743 (calculated) |
| Comparator Or Baseline | 4-[(4-tert-butylphenyl)methoxy]benzaldehyde: LogP not explicitly stated but predicted to be lower due to the absence of the 3-ethoxy substituent, which adds approximately 0.5-1.0 LogP units based on fragment contribution methods . |
| Quantified Difference | Estimated increase of 0.5-1.0 LogP units relative to the non-ethoxy analog. |
| Conditions | In silico calculation based on molecular structure . |
Why This Matters
This quantified lipophilicity differential guides selection for experiments where compound partitioning into lipid bilayers or organic phases is a key parameter, such as in membrane permeability assays or the design of lipid-based formulations.
